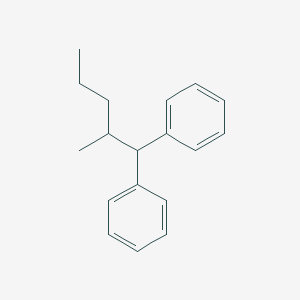
2-Methyl-Z,Z-3,13-octadecadienol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-Z,Z-3,13-octadecadienol is an organic compound with the molecular formula C19H36O. It is a type of alcohol with a long carbon chain and two double bonds in the Z configuration.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-Z,Z-3,13-octadecadienol typically involves the use of starting materials such as long-chain alkenes and alcohols. One common method is the hydroformylation of long-chain alkenes followed by reduction to obtain the desired alcohol. The reaction conditions often include the use of catalysts such as rhodium complexes and high-pressure hydrogen gas .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale hydroformylation processes followed by purification steps such as distillation and crystallization. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-Z,Z-3,13-octadecadienol can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed
Oxidation: Aldehydes, carboxylic acids
Reduction: Saturated alcohols
Substitution: Alkyl halides, ethers
Aplicaciones Científicas De Investigación
2-Methyl-Z,Z-3,13-octadecadienol has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 2-Methyl-Z,Z-3,13-octadecadienol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This can lead to various biological effects, such as antimicrobial activity or modulation of metabolic pathways .
Comparación Con Compuestos Similares
Similar Compounds
Z,Z-3,13-Octadecadien-1-ol: Similar structure but lacks the methyl group at the 2-position.
E,Z-2,13-Octadecadien-1-ol: Similar structure but with different double bond configurations.
Z,Z-3,13-Octadecadien-1-ol acetate: An ester derivative of the compound.
Uniqueness
2-Methyl-Z,Z-3,13-octadecadienol is unique due to the presence of the methyl group at the 2-position, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different applications and properties .
Propiedades
Número CAS |
519002-96-1 |
|---|---|
Fórmula molecular |
C19H36O |
Peso molecular |
280.5 g/mol |
Nombre IUPAC |
(3Z,13Z)-2-methyloctadeca-3,13-dien-1-ol |
InChI |
InChI=1S/C19H36O/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19(2)18-20/h6-7,16-17,19-20H,3-5,8-15,18H2,1-2H3/b7-6-,17-16- |
Clave InChI |
ZIOOKYHAOBSYOH-DNNFRFAMSA-N |
SMILES isomérico |
CCCC/C=C\CCCCCCCC/C=C\C(C)CO |
SMILES canónico |
CCCCC=CCCCCCCCCC=CC(C)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



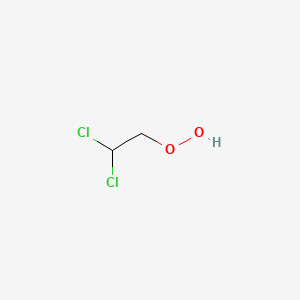
![[3,5-Dibromo-4-(4-hydroxy-3,5-dimethylphenoxy)phenyl]acetic acid](/img/structure/B14228966.png)


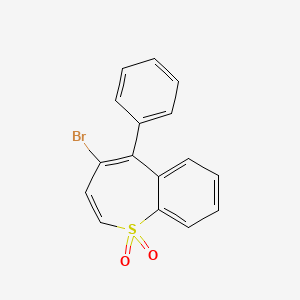
![4-Hydroxy-5-methoxy-4'-methyl[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B14228985.png)
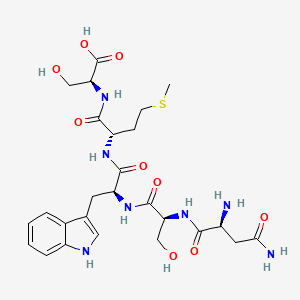
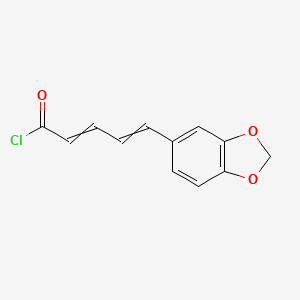
![4-[(4-Methylacridin-9-YL)amino]-N-(1,3-thiazol-2-YL)benzene-1-sulfonamide](/img/structure/B14229008.png)
![N~1~-[(1,4-Dioxaspiro[4.4]nonan-2-yl)methyl]butane-1,4-diamine](/img/structure/B14229016.png)
![3-(3-{[tert-Butyl(dimethyl)silyl]oxy}prop-1-en-1-ylidene)heptan-1-ol](/img/structure/B14229032.png)
![5-({[5-(4-Hydroxyphenyl)pyridin-3-yl]amino}methyl)-2-methoxyphenol](/img/structure/B14229033.png)
